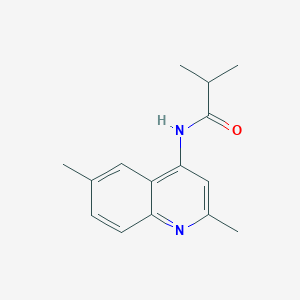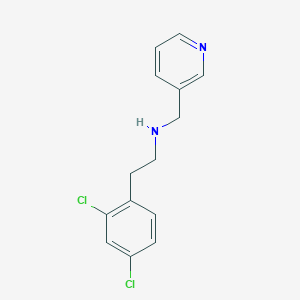
N-(2,6-dimethyl-4-quinolinyl)-2-methylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,6-dimethyl-4-quinolinyl)-2-methylpropanamide, also known as DMQX, is a chemical compound that has been extensively studied for its effects on the central nervous system. It is a potent antagonist of the ionotropic glutamate receptor, which plays a crucial role in synaptic transmission. DMQX has been used in various research studies to investigate the mechanisms of synaptic plasticity, learning, and memory. In
科学研究应用
N-(2,6-dimethyl-4-quinolinyl)-2-methylpropanamide has been widely used in scientific research to investigate the role of ionotropic glutamate receptors in synaptic plasticity, learning, and memory. It has been shown to block the N-methyl-D-aspartate (NMDA) receptor, which is involved in long-term potentiation (LTP) and long-term depression (LTD) of synaptic transmission. N-(2,6-dimethyl-4-quinolinyl)-2-methylpropanamide has also been used to study the effects of glutamate receptor antagonists on the development of epilepsy and neurodegenerative diseases.
作用机制
N-(2,6-dimethyl-4-quinolinyl)-2-methylpropanamide acts as a competitive antagonist of the ionotropic glutamate receptor. It binds to the receptor at the same site as glutamate and prevents its activation. This results in a decrease in the influx of calcium ions into the postsynaptic neuron, which is required for the induction of LTP and LTD. N-(2,6-dimethyl-4-quinolinyl)-2-methylpropanamide has been shown to selectively block the NMDA receptor subtype of glutamate receptors.
Biochemical and Physiological Effects:
N-(2,6-dimethyl-4-quinolinyl)-2-methylpropanamide has been shown to have a range of biochemical and physiological effects. It has been shown to block the induction of LTP and LTD in the hippocampus, which is involved in learning and memory. N-(2,6-dimethyl-4-quinolinyl)-2-methylpropanamide has also been shown to reduce the severity of seizures in animal models of epilepsy. In addition, N-(2,6-dimethyl-4-quinolinyl)-2-methylpropanamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
N-(2,6-dimethyl-4-quinolinyl)-2-methylpropanamide has several advantages for lab experiments. It is a potent and selective antagonist of the NMDA receptor, which makes it a useful tool for investigating the role of glutamate receptors in synaptic plasticity, learning, and memory. N-(2,6-dimethyl-4-quinolinyl)-2-methylpropanamide is also relatively stable and can be easily synthesized in the lab. However, N-(2,6-dimethyl-4-quinolinyl)-2-methylpropanamide has some limitations for lab experiments. It has a relatively short half-life and may require repeated administration to maintain its effects. In addition, N-(2,6-dimethyl-4-quinolinyl)-2-methylpropanamide may have off-target effects on other receptors, which could complicate the interpretation of results.
未来方向
There are several future directions for N-(2,6-dimethyl-4-quinolinyl)-2-methylpropanamide research. One area of interest is the development of more selective and potent antagonists of the NMDA receptor. This could lead to the development of new drugs for the treatment of epilepsy and neurodegenerative diseases. Another area of interest is the investigation of the role of glutamate receptors in other brain regions and their potential involvement in psychiatric disorders. Finally, there is a need for more studies to investigate the long-term effects of N-(2,6-dimethyl-4-quinolinyl)-2-methylpropanamide on synaptic plasticity and behavior.
合成方法
N-(2,6-dimethyl-4-quinolinyl)-2-methylpropanamide can be synthesized using a multistep process starting from commercially available 2,6-dimethylquinoline. The first step involves the conversion of 2,6-dimethylquinoline to 2,6-dimethylquinoline-4-carboxylic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with 2-methylpropan-2-amine to yield N-(2,6-dimethyl-4-quinolinyl)-2-methylpropanamide.
属性
IUPAC Name |
N-(2,6-dimethylquinolin-4-yl)-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-9(2)15(18)17-14-8-11(4)16-13-6-5-10(3)7-12(13)14/h5-9H,1-4H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTWSGZMASKSCHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C(N=C2C=C1)C)NC(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6-dimethylquinolin-4-yl)-2-methylpropanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{[2-(cinnamoylamino)-3-phenylacryloyl]amino}benzoic acid](/img/structure/B4889513.png)



![3-chloro-4-[(1-cycloheptyl-4-piperidinyl)oxy]-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B4889533.png)
![ethyl 3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-8-carboxylate](/img/structure/B4889538.png)

![4-{[2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 3-bromobenzoate](/img/structure/B4889544.png)
![N-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]methanesulfonamide](/img/structure/B4889552.png)
![1-(4-chlorophenyl)-5-{[(4-methoxyphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4889557.png)
![2,2'-[3-(4-methoxyphenyl)-1,2-propanediyl]bis-1H-benzimidazole](/img/structure/B4889561.png)
![7,8-dimethoxy-5-(2-methoxyphenyl)-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B4889570.png)
![N~1~-[2-(benzylthio)ethyl]-N~2~-(3,5-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4889579.png)
